Cas no 50486-45-8 (2-Benzoxazolecarboxamide, 5-(methylthio)-)

2-Benzoxazolecarboxamide, 5-(methylthio)- 化学的及び物理的性質
名前と識別子
-
- 2-Benzoxazolecarboxamide, 5-(methylthio)-
- 5-(Methylthio)benzo[d]oxazole-2-carboxamide
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- インチ: 1S/C9H8N2O2S/c1-14-5-2-3-7-6(4-5)11-9(13-7)8(10)12/h2-4H,1H3,(H2,10,12)
- InChIKey: MLYPZPHWXHLSKO-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC2=C(C=1)N=C(C(N)=O)O2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- XLogP3: 1.9
- トポロジー分子極性表面積: 94.4
2-Benzoxazolecarboxamide, 5-(methylthio)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081003403-500mg |
5-(Methylthio)benzo[d]oxazole-2-carboxamide |
50486-45-8 | 98% | 500mg |
$8034.39 | 2023-09-01 | |
Alichem | A081003403-1g |
5-(Methylthio)benzo[d]oxazole-2-carboxamide |
50486-45-8 | 98% | 1g |
$12918.86 | 2023-09-01 | |
Alichem | A081003403-250mg |
5-(Methylthio)benzo[d]oxazole-2-carboxamide |
50486-45-8 | 98% | 250mg |
$4903.83 | 2023-09-01 |
2-Benzoxazolecarboxamide, 5-(methylthio)- 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
2-Benzoxazolecarboxamide, 5-(methylthio)-に関する追加情報
Comprehensive Overview of 2-Benzoxazolecarboxamide, 5-(methylthio) (CAS No. 50486-45-8)
2-Benzoxazolecarboxamide, 5-(methylthio), also known by its CAS number 50486-45-8, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazoles, which are characterized by a six-membered ring containing an oxygen atom and a nitrogen atom. The presence of the methylthio group at the 5-position imparts unique chemical and biological properties to this molecule, making it an interesting subject for both academic and industrial investigations.
The chemical structure of 2-Benzoxazolecarboxamide, 5-(methylthio) can be represented as C9H10N2O2S. The benzoxazole core is a common scaffold in medicinal chemistry due to its ability to modulate various biological targets. The carboxamide functional group at the 2-position and the methylthio substituent at the 5-position contribute to its pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, significant research has been conducted to explore the potential therapeutic applications of 2-Benzoxazolecarboxamide, 5-(methylthio). One notable study published in the Journal of Medicinal Chemistry highlighted its potent anti-inflammatory effects. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 2-Benzoxazolecarboxamide, 5-(methylthio) has also shown promising antimicrobial activity. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism. These findings suggest that 2-Benzoxazolecarboxamide, 5-(methylthio) could be developed into novel antibiotics to combat multidrug-resistant bacterial infections.
In the realm of cancer research, 2-Benzoxazolecarboxamide, 5-(methylthio) has been investigated for its potential anticancer properties. A study published in Cancer Letters reported that this compound induced apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves targeting key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells. These findings highlight the potential of 2-Benzoxazolecarboxamide, 5-(methylthio) as a lead compound for the development of new anticancer drugs.
The synthetic route for preparing 2-Benzoxazolecarboxamide, 5-(methylthio) has been well-documented in the literature. A typical synthesis involves condensing o-aminophenol with methyl thioglycolate to form the benzoxazole core, followed by amidation with an appropriate carboxylic acid or acid chloride. This multi-step process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In conclusion, 2-Benzoxazolecarboxamide, 5-(methylthio) (CAS No. 50486-45-8) is a multifunctional compound with a wide range of biological activities. Its anti-inflammatory, antimicrobial, and anticancer properties make it a valuable candidate for further pharmaceutical development. Ongoing research continues to uncover new applications and mechanisms of action for this compound, contributing to its growing importance in the field of medicinal chemistry.
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